Heptafluoropropyl trifluorovinyl ether

Description

The exact mass of the compound Perfluoropropoxyethylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXKESCWFMPTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70087-25-1 | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70087-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061826 | |

| Record name | Perfluoropropyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1623-05-8 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(propyl vinyl ether) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-3-[(trifluorovinyl)oxy]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO(PROPYL VINYL ETHER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R080E9WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Heptafluoropropyl Trifluorovinyl Ether (CAS 1623-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluoropropyl trifluorovinyl ether, with CAS registry number 1623-05-8, is a fluorinated ether that serves as a crucial monomer in the synthesis of advanced fluoropolymers. Its unique chemical structure, imparting properties such as thermal stability, chemical inertness, and low surface energy, makes it a substance of significant interest in various high-performance applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless and clear liquid under standard conditions.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅F₁₀O | [2][3] |

| Molecular Weight | 266.04 g/mol | [2][3] |

| CAS Number | 1623-05-8 | [2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 35 °C | [1] |

| Melting Point | -70 °C | [1] |

| Density | 1.53 g/cm³ | [1] |

| Flash Point | -20 °C | [4] |

| Water Solubility | Insoluble | [1] |

Synthesis

The synthesis of this compound typically involves the reaction of a perfluorinated acyl fluoride with hexafluoropropylene oxide (HFPO) in the presence of a suitable catalyst, followed by thermal decomposition. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis from Perfluoropropionyl Fluoride and Hexafluoropropylene Oxide

This protocol is a generalized procedure based on common methods for the synthesis of perfluoroalkyl vinyl ethers.

Materials:

-

Perfluoropropionyl fluoride (CF₃CF₂COF)

-

Hexafluoropropylene oxide (HFPO)

-

Anhydrous alkali metal fluoride (e.g., CsF or KF)

-

Aprotic solvent (e.g., diglyme, tetraglyme)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of the Catalyst Bed: In a dry, inert atmosphere, a reactor is charged with the anhydrous alkali metal fluoride catalyst.

-

Reaction: A mixture of perfluoropropionyl fluoride and hexafluoropropylene oxide is passed through the heated catalyst bed. The reaction temperature is typically maintained in the range of 150-300 °C.

-

Intermediate Formation: The reaction proceeds via the formation of a perfluoroalkoxy propionyl fluoride intermediate.

-

Pyrolysis: The intermediate is then subjected to thermal cracking (pyrolysis) at a higher temperature, typically in the range of 150-300 °C, often in the presence of a cracking agent like sodium carbonate.[5] This step eliminates a carbonyl group to form the desired trifluorovinyl ether.

-

Purification: The product stream is cooled, and the desired this compound is separated from byproducts and unreacted starting materials by fractional distillation.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6] The expected chemical shift ranges for the different fluorine environments in this compound are provided in the table below.

| Fluorine Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Reference |

| -CF₃ | +40 to +80 | [1] |

| -CF₂- | +80 to +140 | [1] |

| F-C= | Not specified, but distinct from saturated fluorocarbons | |

| F₂C= | Not specified, but distinct from saturated fluorocarbons |

Note: Specific chemical shift values and coupling constants for this compound would require experimental determination or access to spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of C-F and C-O-C stretching vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-F Stretch | 1000 - 1400 (strong, multiple bands) |

| C=C Stretch (fluorinated) | ~1780 |

| C-O-C Stretch | 1100 - 1300 |

Note: The exact peak positions can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to fragment through characteristic pathways for fluorinated ethers.

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 266 should be observable.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[7]

-

Loss of Fluorine or Fluorinated Fragments: Loss of F (m/z 19), CF₃ (m/z 69), or other perfluoroalkyl fragments are expected.

Reactivity and Stability

This compound is a flammable liquid and should be handled with appropriate precautions.[4] It is considered chemically stable under normal conditions but may be unstable in the presence of incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[8] The ether linkage can be a point of chemical attack, although the high degree of fluorination generally increases the molecule's stability.[9]

Hazardous Decomposition: Thermal decomposition can generate hazardous substances, including carbon oxides and hydrogen fluoride.[8]

Polymerization: As a vinyl ether, it can undergo polymerization, particularly in the presence of initiators or under conditions of heat and pressure. This reactivity is harnessed in the production of fluoropolymers.

Safety and Handling

General Precautions:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from heat, sparks, and open flames.[4]

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials.

Applications

The primary application of this compound is as a comonomer in the production of fluoropolymers.[2][5] These polymers exhibit exceptional properties, including:

-

High thermal stability

-

Excellent chemical resistance

-

Low coefficient of friction

-

Good dielectric properties

These properties make the resulting fluoropolymers suitable for demanding applications in the aerospace, automotive, electronics, and chemical processing industries.[2] It also finds use in the synthesis of other fluorinated compounds for the pharmaceutical and agrochemical sectors.[2]

Environmental Fate and Toxicology

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). There is growing regulatory concern about the environmental persistence of PFAS compounds.[9]

Environmental Persistence: This compound is not readily biodegradable but is expected to degrade in the atmosphere.[9] In the environment, it has the potential to transform into perfluoropropionic acid (PFPA), which is highly persistent.[9]

Toxicology: Specific toxicological data for this compound is limited. However, as with many PFAS, there are general concerns about their potential for bioaccumulation and long-term health effects.[9] It is recommended to handle this compound with care and to minimize environmental release.

Conclusion

This compound is a valuable fluorinated building block with a unique set of properties that make it essential for the production of high-performance materials. A thorough understanding of its physicochemical characteristics, synthesis, and handling requirements is crucial for its safe and effective use in research and industrial applications. Further research into its specific toxicological profile and environmental degradation pathways is warranted to ensure its responsible management.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Molecular Structure Analysis of Heptafluoropropyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoropropyl trifluorovinyl ether, also known as perfluoro(propyl vinyl ether) (PPVE), is a fluorinated ether with the chemical formula C₅F₁₀O.[1][2][3] With a molecular weight of approximately 266.04 g/mol , this compound is a key monomer in the production of various fluoropolymers and specialty materials.[1][4][5] Its unique properties, including high thermal and chemical stability, make it a subject of interest in materials science and for various industrial applications.[6][7] This guide provides a comprehensive analysis of the molecular structure of this compound, detailing the spectroscopic data and synthesis methodologies crucial for research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1623-05-8 | [1][2][3] |

| Molecular Formula | C₅F₁₀O | [1][2][3] |

| Molecular Weight | 266.04 g/mol | [1][4][5] |

| Boiling Point | 35-36 °C | [3][8] |

| Melting Point | -70 °C | [2][9] |

| Density | 1.53 g/cm³ | [8][9] |

Molecular Structure and Spectroscopic Analysis

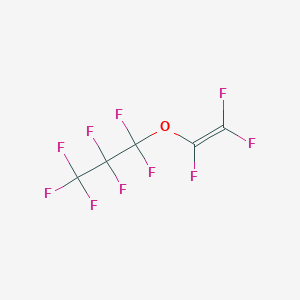

The molecular structure of this compound consists of a heptafluoropropyl group linked to a trifluorovinyl group through an ether oxygen atom. The IUPAC name for this compound is 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show distinct signals for the fluorine atoms in the heptafluoropropyl and trifluorovinyl groups. The signals for the -CF₃, -CF₂, and -OCF₂- groups in the heptafluoropropyl chain and the signals for the -OCF=CF₂ group in the trifluorovinyl moiety would appear in characteristic regions.[10]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon backbone of the molecule. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹⁹F NMR Acquisition:

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

-

Acquire the spectrum with appropriate pulse sequences to obtain both proton-coupled and -decoupled spectra to aid in structural assignment.

-

-

¹³C NMR Acquisition:

-

Reference the spectrum to the residual solvent peak.

-

Obtain a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon environment.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to cleavage of the C-O and C-C bonds.

Expected Fragmentation:

-

Loss of the trifluorovinyl group (-CF=CF₂)

-

Loss of the heptafluoropropyl group (-C₃F₇)

-

Fragmentation within the heptafluoropropyl chain.

A reference to a GC-MS spectrum is available in the PubChem database, which could provide detailed fragmentation data.[1]

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Introduction: Inject a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 10-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C=C, and C-O-C bonds. A vapor phase IR spectrum is noted as being available.[1]

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

| 1640-1680 | C=C | Stretching |

| 1000-1350 | C-F | Stretching |

| 1050-1150 | C-O-C | Asymmetric Stretching |

Experimental Protocol for IR Spectroscopy (Vapor Phase):

-

Sample Preparation: Introduce a small amount of the liquid sample into a gas cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Synthesis of this compound

A general method for the synthesis of trifluorovinyl ethers involves the reaction of a sodium alkoxide with hexafluoropropene oxide (HFPO). A specific synthesis for this compound is referenced in The Journal of Organic Chemistry.[3] While the full experimental details from this specific paper are not provided here, a general plausible synthesis pathway is outlined below.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol for Synthesis (General):

-

Formation of Sodium Heptafluoropropoxide: React heptafluoropropanol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., diethyl ether, THF).

-

Reaction with HFPO: Add hexafluoropropene oxide to the solution of the sodium alkoxide at low temperature. This reaction forms an intermediate carboxylate salt.

-

Pyrolysis: The resulting salt is then pyrolyzed, often in the presence of a catalyst, to yield the desired this compound.

-

Purification: The crude product is purified by distillation.

Conclusion

The molecular structure of this compound has been well-characterized by a combination of spectroscopic techniques. While publicly available high-resolution spectra with detailed assignments are limited, the expected spectral features can be predicted based on the known structure and data from analogous compounds. The synthesis of this important fluoromonomer is achievable through established methods in organofluorine chemistry. This guide provides a foundational understanding for researchers and professionals working with or developing materials based on this compound. Further investigation into spectral databases and the primary literature is recommended for obtaining high-resolution spectral data for detailed analysis.

References

- 1. Perfluoro propyl vinyl ether | C5F10O | CID 15388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemours.com [chemours.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. halopolymer.com [halopolymer.com]

- 8. 1623-05-8 Cas No. | Perfluoro(propyl vinyl ether) | Apollo [store.apolloscientific.co.uk]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro(propyl vinyl ether)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(propyl vinyl ether) (PPVE) is a fluorinated ether with the chemical formula C5F10O. It is a key monomer in the production of various fluoropolymers, contributing unique and desirable properties to the resulting materials. Its high fluorine content imparts exceptional chemical inertness, thermal stability, and low surface energy. This guide provides a comprehensive overview of the core physical and chemical properties of PPVE, intended to support research, development, and application activities in various scientific fields, including materials science and drug development.

Physical Properties

The physical characteristics of perfluoro(propyl vinyl ether) are summarized in the tables below. These properties are crucial for understanding its behavior in various physical processes and for its application in polymer synthesis.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C5F10O | [1][2] |

| Molecular Weight | 266.03 g/mol | [3] |

| Appearance | Colorless, transparent liquid | [2][4] |

| Boiling Point (at 1 atm) | 35 °C (95 °F) | [3] |

| Melting Point | -70 °C | [2][4] |

| Flash Point | -20 °C | [2] |

| Critical Temperature | 150.3 °C (302.5 °F) | [3] |

| Autoignition Temperature | 157 °C (315 °F) | [3] |

Density and Optical Properties

| Property | Value | Reference |

| Liquid Density (at 25 °C) | 1.530 g/cm³ (1530 kg/m ³) | [3] |

| Refractive Index (n_D) | 1.272 | [5] |

Vapor Properties

| Property | Value | Reference |

| Vapor Pressure (at 37.8 °C) | 110.8 kPa (16.1 psia) | [3] |

Chemical Properties

The chemical behavior of perfluoro(propyl vinyl ether) is dominated by the strong carbon-fluorine bonds and the reactive vinyl group.

Reactivity and Stability

Perfluoro(propyl vinyl ether) exhibits high thermal stability and is generally considered to be of low chemical reactivity due to the electron-withdrawing effect of the fluorine atoms, which strengthens the ether linkage.[6] However, the vinyl group provides a site for polymerization and other addition reactions. It is a crucial comonomer in the synthesis of fluoropolymers like perfluoroalkoxy alkanes (PFA).[7]

Solubility

Thermal Decomposition

Under thermal stress, perfluoro(propyl vinyl ether) can decompose. Studies on related perfluoroalkyl ether carboxylic acids suggest that thermal decomposition can lead to the formation of smaller perfluorinated compounds. For instance, the thermal decomposition of hexafluoropropylene oxide dimer acid (HFPO-DA) can generate perfluoro(propyl vinyl ether) as a product through decarboxylation.[8][9][10] The decomposition pathways are complex and can involve radical mechanisms.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical and chemical properties of perfluoro(propyl vinyl ether), based on established international standards.

Determination of Boiling Point (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Glass boiling tube with a side arm

-

Thermometer with appropriate range and accuracy

-

Heating bath (e.g., oil bath)

-

Boiling capillaries

Procedure:

-

A small amount of the liquid sample (perfluoro(propyl vinyl ether)) is placed in the boiling tube.

-

A boiling capillary, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated gently in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary.[11]

Determination of Density (OECD Guideline 109)

Principle: The density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a commonly used instrument for this purpose.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid (perfluoro(propyl vinyl ether)), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The volume is adjusted precisely to the calibration mark.

-

The exterior of the pycnometer is cleaned and dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[12]

Determination of Refractive Index (ASTM D1218)

Principle: This method measures the extent to which light is refracted when it passes through the liquid. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and a few drops of the sample (perfluoro(propyl vinyl ether)) are applied.

-

The prisms are closed and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.

-

The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read from the instrument's scale.[4][13][14]

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

Principle: A given amount of the substance is agitated in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

Apparatus:

-

Flasks with stoppers

-

Shaking apparatus with temperature control

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., GC-MS)

Procedure:

-

A preliminary test is conducted to determine the approximate solubility.

-

For the main test, a precisely weighed amount of perfluoro(propyl vinyl ether) is added to a known volume of water in a flask.

-

The flask is agitated in a thermostatic shaker at a defined temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The mixture is then centrifuged to separate any undissolved substance.

-

The concentration of perfluoro(propyl vinyl ether) in the clear aqueous phase is determined using a suitable analytical method.[5][15][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds.

Apparatus:

-

Gas chromatograph with a suitable capillary column (e.g., non-polar)

-

Mass spectrometer detector

-

Syringe for sample injection

General Procedure:

-

Sample Preparation: The sample containing perfluoro(propyl vinyl ether) is prepared, which may involve dilution in a suitable solvent.

-

Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This allows for the identification of perfluoro(propyl vinyl ether) and any impurities.[2][18][19][20]

Visualizations

Logical Flow of Perfluoro(propyl vinyl ether) Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of perfluoro(propyl vinyl ether), which often involves the reaction of a perfluoroacyl fluoride with a source of the trifluorovinyl group.

Caption: Logical workflow for the synthesis of PPVE.

Experimental Workflow for GC-MS Analysis

This diagram outlines the typical experimental workflow for the analysis of a sample containing perfluoro(propyl vinyl ether) using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for GC-MS analysis of PPVE.

Conclusion

Perfluoro(propyl vinyl ether) is a specialty chemical with a unique set of physical and chemical properties that make it indispensable in the field of fluoropolymer manufacturing. Its high thermal stability, chemical inertness, and specific reactivity through its vinyl group allow for the creation of advanced materials with superior performance characteristics. This guide has provided a detailed overview of its core properties and the experimental methodologies used for their determination, offering a valuable resource for scientists and researchers engaged in its study and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemours.com [chemours.com]

- 4. mastrad.com [mastrad.com]

- 5. filab.fr [filab.fr]

- 6. scribd.com [scribd.com]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 12. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pnnl.gov [pnnl.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

Spectral Analysis of Heptafluoropropyl Trifluorovinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for heptafluoropropyl trifluorovinyl ether (CF₃CF₂CF₂OCF=CF₂). Due to the limited availability of public, experimentally-derived spectral data for this specific compound, this document presents predicted values based on established principles of NMR and IR spectroscopy for fluorinated compounds. It also outlines comprehensive experimental protocols for acquiring such data and includes visualizations to illustrate key concepts and workflows.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is predicted to show five distinct signals corresponding to the five chemically non-equivalent fluorine environments in the molecule. The chemical shifts are referenced to CFCl₃ (0 ppm).

| Assigned Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| a : -CF₃ | -81 to -83 | Triplet | ³JFa-Fc = 8-12 |

| b : -CF₂- (adjacent to CF₃) | -125 to -128 | Multiplet | |

| c : -O-CF₂- | -88 to -92 | Multiplet | |

| d : =CF- (trans to O) | -118 to -122 | Doublet of Doublets | ²Jgem = 35-45, ³Jtrans = 110-120 |

| e : =CF₂ (cis to O) | -110 to -114 | Doublet of Doublets | ²Jgem = 35-45, ³Jcis = 60-70 |

| f : =CF₂ (geminal to e) | -90 to -95 | Doublet of Doublets of Doublets | ²Jgem = 35-45, ³Jtrans = 110-120, ³Jcis = 60-70 |

Predicted IR Spectral Data

The infrared spectrum of this compound is expected to be characterized by strong absorptions in the C-F and C-O stretching regions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1840 | Weak | C=C stretch (perfluoroalkene) |

| 1350 - 1100 | Strong | C-F stretching vibrations (multiple bands) |

| 1150 - 1085 | Strong | C-O-C asymmetric stretch |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality NMR and IR spectra of a volatile fluoroether like this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution ¹⁹F NMR spectrum to determine the chemical environment of the fluorine atoms in the molecule.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent that does not contain fluorine, such as chloroform-d (CDCl₃) or acetone-d₆. A typical concentration is 5-10 mg of the sample in 0.6-0.7 mL of solvent.

-

Ensure the NMR tube is clean and dry to avoid any impurities in the spectrum.

-

Transfer the solution to the NMR tube and cap it securely.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the spectrometer to the ¹⁹F nucleus frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum. Due to the wide chemical shift range of ¹⁹F, a large spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all signals are captured.

-

Optimize acquisition parameters such as the pulse width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

If desired, ¹H-decoupled spectra can be acquired to simplify the spectrum by removing H-F couplings, although for this perfluorinated compound, this is not necessary.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to an internal or external standard, typically CFCl₃ at 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different fluorine nuclei.

-

Analyze the multiplicities and coupling constants to elucidate the through-bond connectivity of the fluorine atoms.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

Gas-phase IR cell with KBr or NaCl windows, or salt plates (NaCl or KBr) for a neat liquid sample.

Sample Preparation (Gas-Phase):

-

This compound is a volatile liquid, making gas-phase analysis suitable.

-

Evacuate the gas cell.

-

Introduce a small amount of the liquid sample into the cell. The vapor pressure of the sample at room temperature will be sufficient to generate a measurable spectrum.

-

Alternatively, the cell can be filled to a known pressure with the sample vapor.

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid sample onto a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

-

Place the sample (gas cell or salt plates) in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty cell or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing:

-

The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the predicted signaling pathways in the ¹⁹F NMR spectrum.

Caption: Workflow for NMR and IR spectral analysis.

Caption: Predicted ¹⁹F NMR assignments and couplings.

Heptafluoropropyl Trifluorovinyl Ether: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Heptafluoropropyl trifluorovinyl ether, a fluorinated ether, presents a unique solubility profile that is critical for its application in various research and industrial settings, including as a monomer for specialty polymers and as a specialty solvent.[1] This technical guide provides an in-depth overview of the available data and general principles governing its solubility in common laboratory solvents.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

| Property | Value |

| CAS Number | 1623-05-8 |

| Molecular Formula | C5F10O |

| Molecular Weight | 266.04 g/mol [2][3] |

| Appearance | Colorless liquid[4] |

| Density | 1.53 - 1.609 g/cm³[2][4] |

| Boiling Point | 35 - 51.5 °C[2][4] |

| Melting Point | -70 °C[2][4] |

| Water Solubility | Insoluble[2][5] |

Solubility Profile

Direct quantitative data on the solubility of this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its highly fluorinated structure and the general principle of "like dissolves like," a qualitative solubility profile can be inferred.

Highly fluorinated compounds, such as this compound, tend to exhibit miscibility with other fluorinated solvents due to similar intermolecular forces. Their solubility in non-fluorinated organic solvents can be limited. For instance, research on similar fluorinated polymers indicates that highly fluorinated polymers are often insoluble in non-fluorinated solvents.[6]

Expected Solubility:

-

High Solubility: Expected in other perfluorinated solvents (e.g., perfluorohexane, perfluorodecalin).

-

Moderate to Low Solubility: May be observed in some non-polar organic solvents.

-

Insoluble: Confirmed to be insoluble in water.[2][5] It is also expected to be largely insoluble in polar protic solvents like ethanol and methanol.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a liquid compound like this compound in a given solvent is recommended.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or an NMR spectrometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved ether separates, leaving a clear saturated supernatant.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the undissolved layer.

-

Dilution: Dilute the extracted sample to a known volume with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph or NMR spectrometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as g/L or mol/L from the determined concentration and the dilution factor.

Logical Relationship of Solubility

The following diagram illustrates the general principle governing the solubility of this compound with different classes of solvents based on their polarity and fluorination.

Caption: Solubility principle of this compound.

References

comprehensive literature review on perfluoropropyl trifluorovinyl ether

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Perfluoropropyl trifluorovinyl ether (PPVE), a fluorinated olefin, serves as a critical comonomer in the synthesis of high-performance fluoropolymers. Its incorporation into polymer chains imparts enhanced flexibility, chemical inertness, and thermal stability, making it a valuable component in materials destined for demanding applications. This technical guide provides a comprehensive literature review of PPVE, focusing on its synthesis, polymerization, and the properties of the resulting polymers, with a particular emphasis on perfluoroalkoxy (PFA) resins.

Physicochemical Properties of Perfluoropropyl Trifluorovinyl Ether

PPVE is a colorless and transparent liquid with the chemical formula C₅F₁₀O.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Name | 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane |

| CAS Number | 1623-05-8 |

| Molecular Weight | 266.04 g/mol |

| Boiling Point | 35-36 °C |

| Melting Point | -70 °C |

| Density | 1.53 g/cm³ at 25 °C |

Synthesis of Perfluoropropyl Trifluorovinyl Ether

The industrial synthesis of perfluoropropyl trifluorovinyl ether is a multi-step process that is often detailed in patent literature. While specific proprietary details may vary, a general synthetic pathway involves the reaction of hexafluoropropylene oxide (HFPO) with a suitable fluorinated precursor, followed by a pyrolysis step.

One common approach involves the preparation of a 2-alkoxypropionyl fluoride intermediate, which is then reacted with a metal carbonate under anhydrous conditions at elevated temperatures to yield the desired vinyl ether.[2] The overall process can be visualized as a sequence of reactions leading to the formation of the ether linkage and the trifluorovinyl group.

Experimental Protocol: Synthesis of a Perfluorinated Vinyl Ether (General Procedure)

The following is a generalized protocol based on patented methodologies for the synthesis of perfluorinated vinyl ethers. Specific reactants and conditions will vary for the synthesis of PPVE.

-

Preparation of the Intermediate: A 2-alkoxypropionyl fluoride is synthesized by reacting hexafluoropropylene oxide with a corresponding fluorinated alcohol or its salt in an appropriate solvent. This reaction is typically carried out under controlled temperature and pressure.

-

Pyrolysis: The resulting 2-alkoxypropionyl fluoride is then introduced into a reactor containing a stirred bed of a dried metal carbonate (e.g., potassium carbonate or sodium carbonate) at a temperature ranging from 240°C to 350°C.[2][3]

-

Product Collection: The fluorinated vinyl ether product is continuously distilled from the reactor as it is formed.[2]

-

Purification: The crude product is then purified, often through extraction and distillation, to remove any unreacted starting materials or byproducts.[4]

Polymerization of Perfluoropropyl Trifluorovinyl Ether

PPVE is primarily used as a comonomer with tetrafluoroethylene (TFE) to produce perfluoroalkoxy (PFA) resins.[5] The incorporation of the bulky perfluoropropyl ether side group disrupts the crystallinity of the polytetrafluoroethylene (PTFE) backbone, resulting in a melt-processable fluoropolymer with properties similar to PTFE.[6]

The polymerization is typically carried out via emulsion polymerization in an aqueous medium. This process involves the use of a surfactant, an initiator, and carefully controlled temperature and pressure to facilitate the reaction between the gaseous TFE and the liquid PPVE monomers.

Experimental Protocol: Emulsion Polymerization of TFE and PPVE (General Procedure)

The following outlines a general procedure for the emulsion polymerization of TFE and PPVE to synthesize PFA resin, based on information from various sources.

-

Reactor Setup: A high-pressure autoclave reactor is charged with deionized water, a fluorinated surfactant (emulsifier), and a dispersion stabilizer such as paraffin wax.[7]

-

Inerting and Pressurization: The reactor is purged with nitrogen and then with gaseous TFE to remove oxygen. The temperature is raised to the desired reaction temperature (e.g., 65-95°C), and the reactor is pressurized with TFE to a specific pressure (e.g., 6-20 kg/cm ²G).[7]

-

Initiation: A water-soluble initiator, such as a persulfate, is introduced into the reactor to initiate polymerization.[8]

-

Monomer Feed: TFE is continuously fed into the reactor to maintain a constant pressure as it is consumed. PPVE is also introduced into the reactor, and the feed rates of both monomers are controlled to achieve the desired copolymer composition.

-

Termination: Once the desired amount of polymer has been formed, the monomer feeds are stopped, and the reactor is vented to terminate the polymerization.

-

Post-Processing: The resulting PFA resin dispersion is then coagulated, washed, and dried to obtain a fine powder.[9]

Properties of PFA Resins Containing PPVE

The incorporation of PPVE as a comonomer significantly influences the properties of PFA resins. The size and number of the perfluoroalkyl vinyl ether side chains determine the thermomechanical properties of the polymer.[6] Generally, a higher PPVE content leads to a lower melting point and creep resistance but increases tenacity and flex-life.[6]

Mechanical Properties

PFA resins exhibit excellent mechanical properties over a wide temperature range, from cryogenic conditions up to 260°C.[6] A comparison of the mechanical properties of PFA with other fluoropolymers is presented in Table 2.

| Property | PFA | FEP | PTFE |

| Specific Gravity | 2.15 | 2.15 | 2.13-2.22 |

| Tensile Strength (psi) | 3,600 | 3,400 | 2,500-4,000 |

| Elongation (%) | 300 | 325 | 200-400 |

| Flexural Modulus (psi) | 90,000 | 90,000 | 27,000 |

| Hardness (Shore D) | 60 | 56 | 50-65 |

Source:[10]

Thermal Properties

PFA resins are known for their high thermal stability, with a continuous service temperature of up to 260°C.[11] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal transitions and degradation behavior of these polymers.[12][13]

| Property | PFA |

| Melting Point (°C) | 305 |

| Upper Service Temperature (°C) | 260 |

| Flame Rating (UL 94) | V-0 |

| Limiting Oxygen Index (%) | >95 |

Source:[10]

Characterization of PPVE and its Copolymers

A variety of analytical techniques are employed to characterize PPVE and its copolymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for confirming the structure of the synthesized monomers and for determining the composition of the copolymers.[14][15] The ratio of the integrals of the signals corresponding to the different monomer units provides the molar ratio of these units in the copolymer chain.[15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and the resulting polymer, confirming the incorporation of the PPVE units into the polymer backbone.

-

Thermal Analysis (DSC and TGA): As mentioned previously, DSC is used to determine melting points and other thermal transitions, while TGA is used to assess the thermal stability and degradation profile of the polymers.[16][17]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymers.

Applications

The unique combination of properties offered by PPVE-containing fluoropolymers, particularly PFA, makes them suitable for a wide range of demanding applications, including:

-

Chemical Processing Industry: Linings for pipes, valves, and tanks due to their exceptional chemical resistance.[11]

-

Semiconductor Manufacturing: Components for wet bench equipment and fluid handling systems where high purity and chemical inertness are essential.[11]

-

Wire and Cable Insulation: High-temperature and chemically resistant insulation for demanding electrical applications.

-

Pharmaceutical and Biotechnology: Tubing and components for fluid transfer systems that require high purity and biocompatibility.

References

- 1. researchgate.net [researchgate.net]

- 2. Method of making fluorinated vinyl ethers - Eureka | Patsnap [eureka.patsnap.com]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. JPH11322654A - Purification of perfluoropropyl vinyl ether - Google Patents [patents.google.com]

- 5. Perfluoroalkoxy/PFA Resin Wholesale Manufacturers/Suppliers/Company China | FluorinChem [fluoropolymer-resin.com]

- 6. PFA Compression Molding [thermech.com]

- 7. US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]

- 8. US5403900A - Polymerization of liquid tetrafluoroethylene in aqueous dispersion - Google Patents [patents.google.com]

- 9. The Complex Production Process of High-Purity PFA Resin [raw-teflon.com]

- 10. PFA Fluorocarbon Information [dwyeromega.com]

- 11. pbyplastics.com [pbyplastics.com]

- 12. researchgate.net [researchgate.net]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

- 16. tainstruments.com [tainstruments.com]

- 17. youtube.com [youtube.com]

Methodological & Application

Radical Polymerization of Heptafluoropropyl Trifluorovinyl Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radical polymerization of heptafluoropropyl trifluorovinyl ether (HFP-TVE). The resulting fluoropolymer, poly(this compound), possesses exceptional properties such as high thermal stability, chemical resistance, and low surface energy, making it a material of significant interest in advanced materials, coatings, and potentially in specialized pharmaceutical applications.

Introduction

This compound is a fluorinated monomer that can be polymerized via radical mechanisms to yield a high-performance fluoropolymer. Its structure, featuring a perfluorinated propyl group and a trifluorovinyl ether moiety, imparts unique characteristics to the resulting polymer. These properties are highly desirable in applications requiring robust materials that can withstand harsh environments. In the context of drug development, such fluoropolymers are being explored for creating inert coatings, seals, and as intermediates in the synthesis of complex fluorinated molecules.[1]

Polymer Properties and Applications

Poly(this compound) is known for its exceptional chemical inertness and thermal stability. These characteristics make it suitable for a variety of demanding applications.

Key Properties:

-

High Thermal Stability: Resistant to degradation at elevated temperatures.

-

Excellent Chemical Resistance: Inert to a wide range of solvents, acids, and bases.[2]

-

Low Surface Energy: Results in hydrophobic and oleophobic surfaces, leading to non-stick and water-repellent properties.[2]

-

Good Electrical Insulation: Suitable for electronics and telecommunications applications.[2]

-

Weather and UV Resistance: Maintains integrity upon exposure to harsh environmental conditions.[2]

Applications:

-

High-Performance Coatings and Linings: Protecting surfaces from corrosive chemicals and extreme temperatures.[1][2]

-

Seals, Gaskets, and O-rings: For use in the aerospace, automotive, and chemical processing industries where reliability is critical.[1][2]

-

Specialty Solvents: Utilized in the electronics industry for cleaning and degreasing sensitive components.[1]

-

Pharmaceutical Intermediates: Serves as a building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[1]

-

Drug Delivery Systems: The inert and biocompatible nature of fluoropolymers is being investigated for controlled drug release and as coatings for medical devices.

Radical Polymerization of this compound

Radical polymerization of HFP-TVE can be challenging due to the electron-withdrawing nature of the fluorine atoms. However, specific initiator systems and reaction conditions can be employed to achieve successful polymerization. Two potential methods are outlined below: High-Pressure Radical Polymerization and Aqueous Emulsion Polymerization.

High-Pressure Radical Polymerization

High pressure is an effective method to promote the radical polymerization of some fluorinated monomers. While specific, detailed protocols are not widely published, the following provides a general guideline based on related literature.

Experimental Protocol: High-Pressure Radical Polymerization

This protocol is a generalized procedure and should be performed with appropriate high-pressure equipment and safety precautions.

Materials:

-

This compound (HFP-TVE), freshly distilled.

-

Perfluorotoluic acid peroxide (or a similar high-temperature radical initiator).

-

High-pressure reactor with stirring and temperature control.

-

Solvent (e.g., perfluorinated solvent, if required).

-

Nitrogen or Argon for inert atmosphere.

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas (Nitrogen or Argon) to remove oxygen.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with the desired amount of HFP-TVE monomer and the initiator. If a solvent is used, it should also be added at this stage.

-

Pressurization and Heating: Seal the reactor and pressurize it to the target pressure (e.g., 500-1200 MPa). Begin stirring and gradually heat the reactor to the desired polymerization temperature (e.g., 80-200°C).

-

Polymerization: Maintain the pressure and temperature for the desired reaction time. The optimal time will depend on the specific conditions and desired conversion.

-

Cooling and Depressurization: After the polymerization period, cool the reactor to room temperature and slowly and safely depressurize the system.

-

Polymer Isolation: Open the reactor and collect the crude polymer. The polymer may be a viscous liquid or a solid.

-

Purification: Dissolve the crude polymer in a suitable fluorinated solvent and precipitate it in a non-solvent such as methanol. Repeat the dissolution-precipitation step to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Data Presentation:

| Parameter | Value | Reference |

| Pressure (MPa) | 500 - 1200 | Generalized from related studies |

| Temperature (°C) | 80 - 260 | Generalized from related studies |

| Initiator | Perfluorotoluic acid peroxide | Generalized from related studies |

| Activation Energy (Ea) | 76 ± 3 kJ/mol | For thermal polymerization of a related monomer |

| Activation Volume (ΔV‡) | -(27 ± 2) cm³/mol | For thermal polymerization of a related monomer |

Aqueous Emulsion Polymerization

Aqueous emulsion polymerization is a common industrial method for producing fluoropolymers and can be adapted for HFP-TVE. This method offers good heat transfer and control over the polymerization process. The following protocol is based on the successful polymerization of other trifluorovinyl ethers.[3]

Experimental Protocol: Aqueous Emulsion Polymerization

Materials:

-

This compound (HFP-TVE), freshly distilled.

-

Potassium persulfate (K₂S₂O₈), initiator.

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), initiator activator.

-

Sodium hydrogensulfite (NaHSO₃), reducing agent.

-

Sodium dodecyl sulfate (SDS), surfactant.

-

Deionized water, degassed.

-

Reaction vessel with mechanical stirring, reflux condenser, and nitrogen inlet.

Procedure:

-

Reaction Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Aqueous Phase Preparation: In the reaction vessel, dissolve sodium dodecyl sulfate in degassed deionized water with stirring.

-

Initiator System Addition: Add the iron(II) sulfate solution, followed by the potassium persulfate solution to the reaction vessel.

-

Monomer Addition: Add the HFP-TVE monomer to the aqueous solution while stirring to form an emulsion.

-

Initiation: Add the sodium hydrogensulfite solution to initiate the polymerization.

-

Polymerization: Maintain the reaction at the desired temperature (e.g., 2-30°C) with continuous stirring under a nitrogen atmosphere. The reaction time can range from several hours to a few days.[3]

-

Termination: The polymerization can be terminated by cooling the reaction mixture and exposing it to air.

-

Polymer Isolation: Precipitate the polymer by adding the emulsion to a non-solvent like methanol.

-

Purification: Collect the polymer by filtration. Wash the polymer repeatedly with deionized water and methanol to remove the surfactant and other residues.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation:

| Parameter | Value | Reference |

| Temperature (°C) | 2 - 30 | [3] |

| Initiator System | K₂S₂O₈ / FeSO₄·7H₂O / NaHSO₃ | [3] |

| Surfactant | Sodium dodecyl sulfate | [3] |

| Typical Yield (%) | 60 - 70 | [3] |

| Polydispersity Index (PDI) | 2.3 - 3.6 | [3] |

Visualization of Experimental Workflow and Polymerization Mechanism

Experimental Workflow for Aqueous Emulsion Polymerization

Caption: Workflow for Aqueous Emulsion Polymerization of HFP-TVE.

Radical Polymerization Mechanism

Caption: General Mechanism of Radical Polymerization.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.

Recommended Techniques:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR and ¹H NMR): To confirm the polymer structure and check for purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), if applicable.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Safety Precautions

-

Fluorinated monomers and solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

High-pressure reactions should only be conducted by trained personnel using certified equipment.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

This document provides a foundational guide for the radical polymerization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to optimize the reaction conditions for their particular applications.

References

- 1. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

Application Notes and Protocols for the Synthesis of Perfluoroalkoxy (PFA) Copolymers using Perfluoro(propyl vinyl ether)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Perfluoroalkoxy (PFA) copolymers, with a specific focus on the incorporation of perfluoro(propyl vinyl ether) (PPVE) as a comonomer alongside tetrafluoroethylene (TFE). PFA copolymers are a class of melt-processable fluoropolymers that offer a unique combination of high-temperature performance, chemical inertness, and excellent dielectric properties, making them suitable for a wide range of demanding applications in the chemical, pharmaceutical, and semiconductor industries.

Introduction to PFA Copolymers

Perfluoroalkoxy (PFA) copolymers are fully fluorinated plastics that are a copolymer of tetrafluoroethylene (TFE) and a perfluoroalkyl vinyl ether, in this case, perfluoro(propyl vinyl ether) (PPVE).[1][2] The incorporation of the bulkier PPVE comonomer disrupts the highly crystalline structure of polytetrafluoroethylene (PTFE), resulting in a polymer that retains many of the desirable properties of PTFE, such as high thermal stability and broad chemical resistance, while being melt-processible using conventional techniques like extrusion and injection molding.[1]

The properties of PFA copolymers can be tailored by controlling the ratio of TFE to PPVE. Generally, PFA contains about 1-15 wt% of the perfluoroalkyl vinyl ether.[3] A common composition for PFA utilizing a single PAVE comonomer is 2 to 5 wt%.[3] The PPVE content influences key characteristics such as melting point, melt flow rate (MFR), and mechanical properties. For instance, PFA with a PPVE content of 4.2 wt% can exhibit a melting temperature of 307°C and an MFR of 14 g/10 min.[3]

Synthesis Methodologies

The primary industrial methods for synthesizing PFA copolymers are suspension polymerization and emulsion polymerization. Both methods are free-radical polymerizations carried out in an aqueous medium.

Suspension Polymerization

In suspension polymerization, the TFE and PPVE monomers are suspended as droplets in water. The polymerization is initiated by a monomer-soluble or water-soluble initiator, and it proceeds within the monomer droplets. This process typically yields granular resin particles.

Emulsion Polymerization

Emulsion polymerization involves dispersing the monomers in an aqueous phase with the aid of a surfactant. The polymerization is initiated in the aqueous phase, and the polymer chains grow within micelles, forming a stable latex of polymer particles. This method is suitable for producing fine powder resins. The polymerization of TFE can result in different particle shapes, such as rods and spheres, depending on the surfactant concentration.[4]

Experimental Protocols

The following are generalized protocols for the laboratory-scale synthesis of TFE-PPVE copolymers. Caution: The polymerization of tetrafluoroethylene can be hazardous and should only be performed by trained personnel in a well-ventilated area with appropriate safety precautions.

Protocol for Suspension Polymerization of TFE/PPVE

This protocol outlines a typical suspension polymerization process in a high-pressure autoclave.

Materials:

-

Tetrafluoroethylene (TFE), high purity (>99.9%)

-

Perfluoro(propyl vinyl ether) (PPVE), high purity (>99.5%)

-

Deionized water

-

Initiator (e.g., Ammonium Persulfate - APS)

-

Buffer (e.g., Sodium Bicarbonate) (Optional)

-

Dispersion stabilizer (e.g., fluoride salts) (Optional)

Equipment:

-

High-pressure stainless steel reactor with stirring, temperature, and pressure control systems

-

Vacuum pump

-

Nitrogen source for purging

-

Monomer feed lines

Procedure:

-

Reactor Preparation: Purge the reactor with nitrogen to remove oxygen.

-

Charging: Add deionized water and any optional buffers or stabilizers to the reactor.

-

Monomer Introduction: Introduce the desired amount of liquid PPVE. Then, slowly introduce gaseous TFE under pressure (e.g., 1.5–3.0 MPa).[5]

-

Reaction Conditions:

-

Initiation: Inject a solution of the initiator (e.g., APS in deionized water) to start the polymerization.

-

Polymerization: Maintain the pressure by continuously feeding TFE monomer. The reaction duration can vary from 4 to 12 hours depending on the desired molecular weight.[5]

-

Termination: Once the desired conversion is reached (indicated by a drop in TFE uptake), stop the monomer feed.

-

Post-Processing:

Protocol for Emulsion Polymerization of TFE/PPVE

This protocol describes a typical emulsion polymerization process to produce PFA latex.

Materials:

-

Tetrafluoroethylene (TFE), high purity (>99.9%)

-

Perfluoro(propyl vinyl ether) (PPVE), high purity (>99.5%)

-

Deionized water

-

Fluorinated surfactant (e.g., Ammonium perfluorooctanoate - APFO)

-

Initiator (e.g., Ammonium Persulfate - APS)

-

Chain Transfer Agent (CTA) (Optional, for molecular weight control)

Equipment:

-

Jacketed glass or stainless steel reactor with stirring, temperature, and pressure control

-

Monomer and initiator feed systems

-

Condenser

Procedure:

-

Reactor Preparation: Degas the reactor and associated feed lines.

-

Charging: Add deionized water and the fluorinated surfactant to the reactor.

-

Monomer and Comonomer Feed: Introduce the desired amount of PPVE. Pressurize the reactor with TFE to the desired reaction pressure.

-

Reaction Conditions:

-

Heat the reactor to the target temperature (e.g., 60-80°C).

-

Maintain constant agitation.

-

-

Initiation: Introduce the initiator solution to commence polymerization. If used, the CTA can be added at this stage.

-

Polymerization: Continuously feed TFE to maintain a constant pressure. The reaction is monitored by the rate of TFE consumption.

-

Termination: After the desired amount of TFE has been consumed, stop the monomer feed and cool the reactor.

-

Post-Processing:

-

Vent the reactor to remove unreacted monomers.

-

The resulting product is a PFA latex, which can be coagulated to isolate the solid polymer, followed by washing and drying.

-

Data Presentation

The following tables summarize typical experimental parameters and resulting copolymer properties for the synthesis of PFA.

| Parameter | Suspension Polymerization | Emulsion Polymerization | Reference |

| Monomers | TFE, PPVE | TFE, PPVE | [3] |

| Medium | Deionized Water | Deionized Water | [5] |

| Initiator | Ammonium Persulfate (APS), Potassium Permanganate | Ammonium Persulfate (APS) | [5][6] |

| Surfactant | Not typically used | Fluorinated Surfactants (e.g., APFO) | [4] |

| Temperature | 50 - 90 °C | 60 - 80 °C | [5][7] |

| Pressure | 1.5 - 3.0 MPa | 0.3 - 0.6 MPa | [4][5] |

| Agitation Speed | 200 - 500 rpm | 600 rpm | [5][7] |

| Product Form | Granular Resin | Latex / Fine Powder | [4][5] |

Table 1: Comparison of Typical Reaction Conditions for PFA Synthesis.

| Property | Value Range | Test Method | Reference |

| PPVE Content (wt%) | 1 - 15 | FTIR | [3] |

| Melt Flow Rate (MFR, g/10 min) | 1 - 30 | ASTM D1238 | [3] |

| Melting Temperature (°C) | 300 - 310 | DSC (ASTM D3418) | [3] |

| Molecular Weight (Mw/Mn) | 1 - 1.7 | GPC | [8] |

Table 2: Typical Properties of TFE/PPVE Copolymers.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of PFA copolymers.

Caption: Workflow for Suspension Polymerization of PFA.

Caption: Workflow for Emulsion Polymerization of PFA.

Caption: Relationship between Monomer Feed and Copolymer Properties.

References

- 1. globethesis.com [globethesis.com]

- 2. researchgate.net [researchgate.net]

- 3. US8378030B2 - Flex life of tetrafluoroethylene/perfluoro(alkyl vinyl ether) copolymer (PFA) - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]

- 6. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]

- 7. WO2017116842A1 - Copolymers of perfluorotrivinyltriazine compounds and methods for synthesizing the copolymers - Google Patents [patents.google.com]

- 8. US6737490B2 - Tetrafluoroethylene/perfluoro (alkyl vinyl ether) copolymer and method for its production - Google Patents [patents.google.com]

Application Notes and Protocols for Ion-Exchange Membranes Developed from Heptafluoropropyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of ion-exchange membranes derived from the copolymerization of tetrafluoroethylene (TFE) and heptafluoropropyl trifluorovinyl ether. The protocols detailed herein are based on established methodologies for similar perfluorinated polymers and are intended to serve as a foundational guide for researchers.

Introduction

Perfluorinated ion-exchange membranes are critical components in a variety of electrochemical applications due to their exceptional chemical and thermal stability, and high ionic conductivity. The incorporation of this compound as a comonomer with tetrafluoroethylene offers the potential to create membranes with tailored properties, including modified mechanical strength, and specific ion transport characteristics. These membranes are particularly promising for applications in the pharmaceutical and drug development sectors, such as in drug purification, controlled release systems, and chiral separations.

Membrane Synthesis and Functionalization

The synthesis of the ion-exchange membrane involves a two-step process: (1) copolymerization of tetrafluoroethylene (TFE) and this compound, followed by (2) sulfonation to introduce sulfonic acid functional groups, which impart the ion-exchange properties.

Copolymerization of TFE and this compound